N-(4-Ethyl-2-methylphenyl)-N'-methylthiourea
Description
N-(4-Ethyl-2-methylphenyl)-N’-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features a substituted phenyl ring, making it a derivative of phenylthiourea.
Properties
CAS No. |
62616-57-3 |
|---|---|
Molecular Formula |
C11H16N2S |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
1-(4-ethyl-2-methylphenyl)-3-methylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-4-9-5-6-10(8(2)7-9)13-11(14)12-3/h5-7H,4H2,1-3H3,(H2,12,13,14) |
InChI Key |
UDDPZNCXWQGIGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC(=S)NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethyl-2-methylphenyl)-N’-methylthiourea typically involves the reaction of 4-ethyl-2-methylaniline with methyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-(4-Ethyl-2-methylphenyl)-N’-methylthiourea follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethyl-2-methylphenyl)-N’-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-Ethyl-2-methylphenyl)-N’-methylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Ethyl-2-methylphenyl)-N’-methylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of various biological pathways. The aromatic ring allows for interactions with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: A simpler analog with a phenyl group instead of the substituted phenyl ring.
N,N’-Dimethylthiourea: Features two methyl groups on the nitrogen atoms.
N-(4-Methylphenyl)-N’-methylthiourea: Similar structure but with a methyl group instead of the ethyl group.
Uniqueness
N-(4-Ethyl-2-methylphenyl)-N’-methylthiourea is unique due to the presence of both ethyl and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance its lipophilicity and binding interactions, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
